Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate
Overview
Description
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate can be synthesized through several methods. One common method involves the reaction of 5-bromopyridin-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-bromopyridin-3-yl)oxy]acetate
- Methyl 2-[(5-bromopyridin-3-yl)oxy]acetate
- Ethyl 2-[(5-chloropyridin-3-yl)oxy]acetate
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and applications .
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHVESEDFMIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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